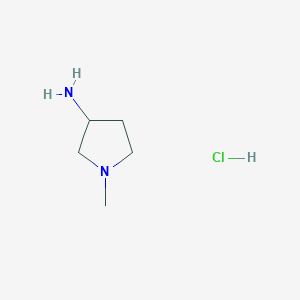

1-Methylpyrrolidin-3-amine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-methylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSDGEUYISCEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways of N Methylpyrrolidin 3 Amine Hydrochloride

Strategies for Pyrrolidine (B122466) Ring Functionalization

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structure in many alkaloids and pharmaceutical drugs. rsc.orgwhiterose.ac.uk Functionalization of this ring is crucial for creating a diverse range of derivatives with specific chemical properties. Key strategies include:

C-H Bond Functionalization : Direct functionalization of C-H bonds is an atom-economical approach to introduce substituents onto the pyrrolidine ring. Recent advancements have enabled the direct arylation of pyrrolidine at the α-position. rsc.org This method can be performed in a single pot and offers a greener alternative to metal-mediated functionalization. rsc.org Seidel and co-workers have pioneered methods for C-H bond functionalization of amines, expanding the toolkit for creating complex pyrrolidine structures. rsc.org

Tandem Reactions : Multi-component tandem reactions provide an efficient pathway to construct complex N-heterocycles in a single operation. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines with good yield and regioselectivity. nih.govnih.gov

Ring Expansion Cascades : Functionalized pyrrolidines can be synthesized diastereoselectively through ring expansion cascades. An N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion of cinnamylaziridine affords pyrrolidines with three stereocenters, highlighting an efficient method for generating molecular complexity. rsc.org

Cyclization Reactions : The cyclization of amine-tethered unsaturated systems is a well-established method for pyrrolidine synthesis. nih.gov Modern variations include rhodium-catalyzed intramolecular C-H amination of O-benzoylhydroxylamines and copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, both providing good yields and tolerating various functional groups. organic-chemistry.org

These functionalization strategies are fundamental to manipulating the pyrrolidine scaffold and introducing the necessary amine group at the 3-position for the synthesis of the target compound.

Targeted Synthesis of N-Methylpyrrolidin-3-amine Hydrochloride Precursors

The synthesis of N-Methylpyrrolidin-3-amine hydrochloride relies on the efficient preparation of key precursors, which are then converted to the final product. Common precursors include ketone, alcohol, and amine derivatives of the N-methylpyrrolidine framework.

A primary route to N-Methylpyrrolidin-3-amine involves the reductive amination of 1-Methylpyrrolidin-3-one . This ketone is a versatile intermediate in the synthesis of various pyrrolidine derivatives. The process typically involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced to the target primary amine. This reduction can be achieved using various reducing agents. The resulting 1-Methylpyrrolidin-3-amine (B77690) is then treated with hydrochloric acid to yield the hydrochloride salt.

| Precursor | Product | Reagents/Conditions | Notes |

| 1-Methylpyrrolidin-3-one | 1-Methylpyrrolidin-3-amine | 1. Ammonia source (e.g., NH₃, NH₄OAc) 2. Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | A standard reductive amination pathway. |

This is an interactive data table. You can sort and filter the data.

Catalytic reductive amination is a powerful and widely used method for forming C-N bonds, converting carbonyl compounds and amines into more complex amines with water as the only by-product. nih.gov This strategy is highly relevant for synthesizing pyrrolidine-based compounds.

From Diketones : Iridium-catalyzed reductive amination of 1,4-diketones (e.g., 2,5-hexanedione) with anilines can produce N-aryl-substituted pyrrolidines with good to excellent yields and stereoselectivities. nih.gov This highlights the utility of reductive amination in constructing the pyrrolidine ring itself.

From Pyrrolidinols : A crucial precursor, 1-Methylpyrrolidin-3-ol , can be synthesized via the reduction of 1-Methylpyrrolidin-3-one using reducing agents like sodium borohydride. google.com This pyrrolidinol can then be converted to an amine. For example, methods have been developed for the industrial-scale preparation of 1-methylpyrrolidin-3-ol from 3-hydroxypyrrolidine and formaldehyde (B43269) in the presence of a palladium on carbon catalyst. google.com The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by an amine source (like ammonia or an azide (B81097) followed by reduction) to yield 1-Methylpyrrolidin-3-amine.

| Starting Material | Intermediate/Product | Catalyst/Reagents | Key Transformation |

| 2,5-Hexanedione & Aniline | N-Aryl-pyrrolidine | Iridium Catalyst, Formic Acid | Successive Reductive Amination nih.gov |

| 3-Hydroxypyrrolidine | 1-Methylpyrrolidin-3-ol | Formaldehyde, H₂, Pd/C | N-methylation and reduction google.com |

| 1-Methylpyrrolidin-3-one | 1-Methylpyrrolidin-3-ol | Sodium Borohydride | Ketone Reduction google.com |

This is an interactive data table. You can sort and filter the data.

Alkylation is a key step in modifying the pyrrolidine scaffold, particularly for introducing the N-methyl group.

N-Alkylation : The most direct method to introduce the methyl group is the N-alkylation of a 3-aminopyrrolidine (B1265635) precursor. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate. Alternatively, reductive amination using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) is a common and effective method for N-methylation. google.com

Tandem Amination/Alkylation : As mentioned earlier, tandem reactions can incorporate alkylation into the ring-forming step. A copper-catalyzed three-component reaction of a primary amine-tethered alkyne can lead to an α-cyano pyrrolidine, which is subsequently alkylated. nih.govnih.gov

Stereoselective Alkylation : In the synthesis of more complex chiral pyrrolidines, stereoselective alkylation is a critical step. For instance, in the synthesis of a key intermediate for the antibiotic premafloxacin, a stereoselective alkylation of an azetidinone precursor was a key transformation. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

Since the 3-position of 1-Methylpyrrolidin-3-amine is a stereocenter, controlling the stereochemistry is often a critical goal, leading to the synthesis of specific enantiomers, (S)-1-Methylpyrrolidin-3-amine or (R)-1-Methylpyrrolidin-3-amine.

Enantioselective synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture.

Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. The synthesis of a key intermediate for a fluoroquinolone antibiotic involved the asymmetric hydrogenation of a β-keto-γ-lactam using a chiral DM-SEGPHOS-Ru(II) complex, achieving high diastereoselectivity and enantiomeric excess. ucsb.eduresearchgate.net This approach creates a chiral hydroxylactam that can be further transformed into a chiral aminopyrrolidine derivative.

Starting from Chiral Precursors : A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine was achieved starting from a chiral precursor. The key step involved a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com Similarly, chiral N-methylpyrrolidine derivatives have been synthesized starting from chiral amino acids.

Kinetic Resolution : Kinetic resolution is a method to separate enantiomers from a racemic mixture by having them react at different rates with a chiral catalyst or reagent. This technique has been applied to the synthesis of enantioenriched chiral pyrrolidines through aza-Michael reactions catalyzed by chiral phosphoric acids. whiterose.ac.uk Enzymatic resolution, using lipases to selectively acylate one enantiomer of a racemic amine, is another common strategy for obtaining enantiopure amines. google.com

| Method | Precursor Type | Catalyst/Reagent | Outcome |

| Asymmetric Hydrogenation | β-keto-γ-lactam | Chiral DM-SEGPHOS-Ru(II) complex | Highly stereoselective formation of β-hydroxy amide ucsb.eduresearchgate.net |

| Regioselective Cyclization | Azidoditosyl derivative | Reducing agent | Stereoselective formation of pyrrolidine elsevier.com |

| Kinetic Resolution | Racemic 'Clip-Cycle' substrates | Chiral Phosphoric Acid (CPA) | Enantioenriched chiral pyrrolidines whiterose.ac.uk |

| Enzymatic Resolution | Racemic amine | Enantioselective Lipase | Separation of enantiomers via selective amidation google.com |

This is an interactive data table. You can sort and filter the data.

Green Chemistry Principles in N-Methylpyrrolidin-3-amine Hydrochloride Synthesis

The integration of green chemistry principles into the synthesis of pyrrolidine derivatives is essential for developing environmentally benign and economically viable manufacturing processes. This involves the use of eco-friendly solvents, sustainable reaction conditions, and the development of efficient, recyclable catalysts.

Traditional organic syntheses often rely on volatile and toxic organic solvents. A key principle of green chemistry is the replacement of such hazardous solvents with safer, more environmentally friendly alternatives. rsc.org For the synthesis of pyrrolidines, significant progress has been made in utilizing greener solvent systems.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated the successful synthesis of N-methylpyrrolidine in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) with an inexpensive and eco-friendly catalyst like potassium carbonate (K2CO3). vjs.ac.vnresearchgate.net This method operates at a moderate temperature of 90°C and achieves a respectable yield, presenting a significant improvement over conventional methods that often require high temperatures, high pressures, and toxic solvents. vjs.ac.vnresearchgate.net

Other green solvent options that have been explored for related syntheses include:

Water-Ethanol Mixtures : These provide a tunable solvent medium for reactions. rsc.org

Bio-derived Solvents : Substances like γ-valerolactone (GVL) and dihydrolevoglucosenone (Cyrene™), which are derived from lignocellulosic biomass, are emerging as promising green alternatives to reprotoxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). rsc.orgehu.es

Polyethylene Glycols (PEGs) : These are non-toxic, biodegradable polymers that can serve as effective reaction media, sometimes also acting as catalysts. researchgate.net

Supercritical Carbon Dioxide (scCO2) : This solvent offers low viscosity and high diffusivity and is environmentally benign. researchgate.net

The adoption of solvent-free, or neat, reaction conditions represents another significant advancement in green chemistry, minimizing waste at the source. mdpi.com

Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis

| Solvent Type | Example(s) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | N-methyl-2-pyrrolidone (NMP), Dichloromethane (B109758) (DCM) | High solvency for a wide range of reactants | Toxic, often volatile, environmental and health concerns | rsc.org |

| Green (Aqueous) | Water, Water-Ethanol | Non-toxic, non-flammable, abundant, inexpensive | Poor solubility for non-polar reactants, high boiling point requires more energy to remove | vjs.ac.vnresearchgate.netrsc.org |

| Green (Bio-derived) | γ-valerolactone (GVL), Cyrene™ | Derived from renewable resources, biodegradable, lower toxicity | May have different solvency properties than traditional solvents, potentially higher cost currently | rsc.orgehu.es |

| Green (Other) | Polyethylene Glycols (PEGs), scCO₂ | Non-toxic, biodegradable (PEGs), benign (scCO₂), can be tuned for specific reactions | Higher viscosity (PEGs), requires high pressure (scCO₂) | researchgate.net |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. For pyrrolidine synthesis, research has focused on developing sustainable catalysts that are inexpensive, robust, and recyclable.

Several types of catalysts have been developed for the sustainable production of N-methylpyrrolidine and other pyrrolidine structures:

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants, which simplifies their separation and recycling.

Modified Zeolites : A Cu- and Ni-modified ZSM-5 catalyst has been shown to be highly efficient for the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine, achieving yields over 90%. rsc.org This catalyst was reusable for several cycles with satisfactory performance. rsc.org

Supported Metal Oxides : Catalysts composed of metal oxides (e.g., Fe, Fe/Ni, Co/Ni) on carriers like γ-Al2O3 or HZSM molecular sieves have been developed for the synthesis of N-methylpyrrolidine from tetrahydrofuran (B95107) and methylamine. google.com These catalysts operate under mild conditions, produce less waste, and show good stability. google.com

Hybrid Organic-Inorganic Materials : Pyrrolidine fragments anchored to mesoporous silica (B1680970) supports can act as stable and efficient base catalysts for the production of fine chemicals. researchgate.net

Homogeneous and Organocatalysts :

Simple Inorganic Salts : As mentioned, potassium carbonate (K2CO3) serves as an inexpensive, effective, and environmentally friendly catalyst for N-methylpyrrolidine synthesis in water. vjs.ac.vnresearchgate.net

Supramolecular Catalysts : β-cyclodextrin, a water-soluble supramolecular solid, has been used as a green catalyst for the synthesis of substituted pyrrolidine derivatives in a water-ethanol medium at room temperature. rsc.org

Organocatalysts : Proline and its derivatives are powerful organocatalysts for various asymmetric syntheses, including the formation of pyrrolidine rings. mdpi.com Research efforts have focused on modifying the proline structure to improve solubility in organic solvents and water, and to enhance enantioselectivity, often under solvent-free conditions. mdpi.com

Table 2: Overview of Sustainable Catalysts for Pyrrolidine Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cu- and Ni-modified ZSM-5 | 1,4-butanediol and methylamine | High yield (>90%), reusable, one-pot synthesis | rsc.org |

| Potassium Carbonate (K₂CO₃) | 1,4-dibromobutane and methylamine | Inexpensive, environmentally friendly, works in aqueous medium | vjs.ac.vnresearchgate.net |

| Metal oxides on γ-Al₂O₃ or HZSM | Tetrahydrofuran and methylamine | Mild reaction conditions, low pollution, stable | google.com |

| β-Cyclodextrin | Aldehydes and amines | Green, works in water-ethanol at room temperature, supramolecular | rsc.org |

| Pyrrolidine-based Organocatalysts | Various (e.g., Aldol reactions) | Metal-free, enables asymmetric synthesis, can be used solvent-free | mdpi.com |

Advanced Reaction Condition Optimization and Scalability Studies in Organic Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction conditions and careful consideration of scalability. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and reproducible.

For the synthesis of a target molecule like 1-Methylpyrrolidin-3-amine hydrochloride, optimization would involve systematically varying parameters such as temperature, pressure, reaction time, catalyst loading, and reactant concentrations to find the optimal balance for maximizing yield and purity while minimizing costs and environmental impact. researchgate.net

Similarly, a one-pot synthesis of N-methylpyrrolidine over a Cu- and Ni-modified ZSM-5 catalyst was evaluated for its industrial potential. rsc.org The scale-up operation confirmed the viability of the process, maintaining high yields and catalyst performance, which is a critical factor for industrial application. rsc.org Another scalable method for preparing N-methylpyrrolidine uses 1,4-dichlorobutane (B89584) and a methylamine water solution under normal pressure, avoiding the need for high-pressure equipment and thus reducing investment and operational costs. google.com

Key considerations in scalability studies include:

Heat Transfer : Exothermic or endothermic reactions that are easily managed in small flasks can pose significant challenges in large reactors.

Mass Transfer : Efficient mixing becomes more difficult on a larger scale, which can affect reaction rates and selectivity.

Safety : The risks associated with hazardous reagents, high pressures, or high temperatures are magnified at a larger scale.

Downstream Processing : Isolation and purification of the final product must be efficient and scalable. Precipitation or crystallization of the hydrochloride salt is often a preferred method over chromatographic purification for large-scale production due to its simplicity and cost-effectiveness. nih.govnih.govresearchgate.net

Cost of Goods : The price and availability of starting materials and reagents are paramount for an economically viable process. google.com

The development of a scalable synthesis for this compound would likely involve adapting known pyrrolidine syntheses, optimizing each step for large-scale operation, and designing a final purification step that yields the hydrochloride salt in high purity and yield.

Chemical Reactivity and Mechanistic Investigations of N Methylpyrrolidin 3 Amine Hydrochloride

Fundamental Reaction Pathways of Pyrrolidinamines

The reactivity of pyrrolidinamines, including 1-Methylpyrrolidin-3-amine (B77690) hydrochloride, is characterized by several key reaction types that leverage the nucleophilic and basic nature of the amine groups.

The nitrogen atoms in 1-Methylpyrrolidin-3-amine possess lone pairs of electrons, rendering them nucleophilic. savemyexams.com The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, making it the primary site for reactions with electrophiles. However, the reactivity can be modulated by the reaction conditions.

The nucleophilicity of amines is a well-established principle in organic chemistry. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. In the case of 1-Methylpyrrolidin-3-amine, this reactivity is central to its use in the synthesis of more complex molecules. For instance, it can participate in nucleophilic substitution reactions with alkyl halides, where the primary amine displaces a halide to form a secondary amine. libretexts.org This initial product can, in theory, undergo further alkylation. youtube.comyoutube.com

The relative nucleophilicity of primary, secondary, and tertiary amines is a key factor in these transformations. Generally, nucleophilicity increases from primary to secondary amines due to the electron-donating effect of alkyl groups. masterorganicchemistry.com However, tertiary amines can be less nucleophilic than secondary amines due to increased steric hindrance. masterorganicchemistry.com

In the context of 1-Methylpyrrolidin-3-amine, the primary amine's accessibility makes it a prime target for electrophilic attack. This reactivity is harnessed in various synthetic applications.

The nitrogen atoms in 1-Methylpyrrolidin-3-amine can be oxidized to form the corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids like meta-chloroperoxybenzoic acid (m-CPBA). jk-sci.com The tertiary amine within the pyrrolidine (B122466) ring is particularly susceptible to oxidation, yielding a tertiary amine N-oxide. acs.org

The formation of N-oxides is a common reaction for tertiary amines and is a critical step in certain synthetic pathways, such as the Cope elimination. masterorganicchemistry.com The oxidation of the pyrrolidine nitrogen is often selective, occurring in preference to other potential oxidation sites within the molecule, especially under controlled conditions. acs.org The resulting N-oxide introduces a new functional group that significantly alters the molecule's reactivity and can be used to direct subsequent transformations.

Table 1: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst or in an appropriate solvent. | organic-chemistry.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | A common and effective reagent for the oxidation of amines. | jk-sci.com |

| Sodium Percarbonate | Used with a rhenium-based catalyst under mild conditions. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | A stable, solid-state oxidizing agent. | organic-chemistry.org |

While 1-Methylpyrrolidin-3-amine itself is an amine, its derivatives can undergo reduction reactions. For instance, if the primary amine were to be converted into an amide or an imine, these functional groups could be reduced back to an amine. More relevant to the pyrrolidine core, related compounds like N-methyl-2-pyrrolidone (NMP) can be reduced to 1-methylpyrrolidine (B122478) using reducing agents like sodium borohydride. atamanchemicals.com This demonstrates the general principle that carbonyl groups within a pyrrolidine ring system can be reduced to the corresponding amine.

The primary amine group of 1-Methylpyrrolidin-3-amine can act as a nucleophile in substitution reactions. It can react with various electrophiles, such as alkyl halides or acyl chlorides, to form new C-N bonds. libretexts.org In these reactions, the lone pair on the primary nitrogen attacks the electrophilic carbon, displacing a leaving group. savemyexams.com

The reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts through successive alkylations. savemyexams.comyoutube.com To control the extent of alkylation and favor the formation of the secondary amine, an excess of the primary amine is often used. savemyexams.com

Similarly, reaction with acyl chlorides or anhydrides results in the formation of amides. These reactions are fundamental in building more complex molecular architectures based on the 1-Methylpyrrolidin-3-amine scaffold. The outcomes of these reactions are influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature.

Exploration of Complex Reaction Mechanisms

The study of reaction mechanisms provides a deeper understanding of how chemical transformations occur, allowing for the optimization of reaction conditions and the prediction of product outcomes.

The Cope elimination is a well-studied intramolecular elimination reaction that involves the thermal decomposition of a tertiary amine N-oxide to form an alkene and a hydroxylamine. jk-sci.commasterorganicchemistry.comwikipedia.org This reaction proceeds through a concerted, syn-periplanar five-membered cyclic transition state. organic-chemistry.orgnumberanalytics.com

For a molecule like 1-Methylpyrrolidin-3-amine, the first step would be the oxidation of the tertiary nitrogen in the pyrrolidine ring to its N-oxide. masterorganicchemistry.com Upon heating, this N-oxide can undergo elimination. The regiochemistry of the Cope elimination is not governed by Zaitsev's or Hofmann's rules but by the ability to achieve a syn-periplanar arrangement between the N-oxide oxygen and a β-hydrogen. jk-sci.com

The reaction is known to be highly sensitive to solvent effects, with aprotic solvents significantly accelerating the reaction rate. jk-sci.comalfa-chemistry.com The mechanism involves a nih.gov-elimination, where the oxygen of the N-oxide acts as an internal base, abstracting a proton from a β-carbon, leading to the formation of a double bond and the cleavage of the C-N bond. jk-sci.com

Theoretical studies have suggested that the Cope elimination is a slightly dissymmetric and nonsynchronous process, with the hydrogen transfer occurring slightly ahead of the other bond reorganizations. organic-chemistry.org The stereoselectivity of the reaction often favors the formation of the less substituted alkene due to steric considerations in the transition state. numberanalytics.com

Table 2: Key Features of the Cope Elimination Reaction

| Feature | Description | Reference |

| Reactant | Tertiary amine N-oxide with at least one β-hydrogen. | jk-sci.com |

| Product | Alkene and a N,N-disubstituted hydroxylamine. | jk-sci.com |

| Mechanism | Concerted, intramolecular, syn-elimination via a five-membered cyclic transition state. | organic-chemistry.orgnumberanalytics.com |

| Regioselectivity | Determined by the accessibility of a syn-periplanar β-hydrogen, often favoring the Hofmann product. | organic-chemistry.org |

| Solvent Effects | Aprotic solvents can dramatically increase the reaction rate. | alfa-chemistry.com |

Carbon-Carbon Bond Forming Reactions at Alpha-Positions of Amines

The structure of 1-methylpyrrolidin-3-amine features C-H bonds at the alpha-positions (C2 and C5) relative to the tertiary nitrogen atom. These sites are susceptible to deprotonation and subsequent functionalization, enabling the formation of new carbon-carbon bonds. This reactivity is a cornerstone of synthetic strategies aimed at elaborating the pyrrolidine scaffold.

One established strategy involves the deprotonation of an α-carbon using a strong base, such as an organolithium reagent, to form an α-amino carbanion. This process is often facilitated by directing groups attached to the nitrogen. While the N-methyl group itself offers limited directing ability, N-acyl or N-carbamoyl groups, such as the tert-butoxycarbonyl (Boc) group, are highly effective. For instance, the related N-Boc-pyrrolidine can be deprotonated at the C2 position by treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by reaction with an electrophile to form a C-C bond. A similar strategy could be applied to a Boc-protected derivative of 1-methylpyrrolidin-3-amine.

Another approach leverages the formation of α-amino radicals through photoredox catalysis. In this method, an N-aryl tertiary amine can be oxidized to a radical cation, which then undergoes deprotonation to yield an α-amino radical. This radical species can then add to electron-deficient olefins, such as vinyl sulfones, to form a new C-C bond in a process known as C-H vinylation. organic-chemistry.org This strategy allows for the direct functionalization of the α-C-H bond without pre-activation.

The reactivity at the alpha-position is summarized in the table below, highlighting the key intermediates and reaction types.

| Activation Method | Intermediate | Reaction Type | Potential Application to 1-Methylpyrrolidin-3-amine |

| Directed Metalation | α-Amino Carbanion | Lithiation-Substitution | Requires N-protection (e.g., Boc group) for efficient and regioselective deprotonation at C2/C5. |

| Photoredox Catalysis | α-Amino Radical | C-H Vinylation/Arylation | Direct functionalization of the N-methylpyrrolidine core without prior protection. |

| Electrochemical Oxidation | Iminium Ion | Nucleophilic Addition | Oxidation of the tertiary amine generates an iminium ion intermediate, which can be trapped by carbon nucleophiles. |

These methods underscore the versatility of the pyrrolidine ring, allowing for the introduction of new carbon substituents at the positions adjacent to the nitrogen atom, thereby expanding the molecular complexity of derivatives based on the 1-methylpyrrolidin-3-amine core.

Protonation Dynamics and Hydrogen Bonding Interactions in Amine Systems

1-Methylpyrrolidin-3-amine hydrochloride possesses two basic centers: the tertiary amine of the N-methylated ring and the primary amine at the C3 position. In the hydrochloride salt form, the more basic nitrogen is protonated. Computational and experimental studies on similar cyclic amines reveal intricate protonation and hydrogen bonding behaviors.

In aqueous solutions, cyclic amines can form proton-bound homodimers, where a single proton is shared between two amine molecules. youtube.com This phenomenon has been observed for N-methylpyrrolidine, which encapsulates within a self-assembled supramolecular host as a proton-bound dimer. youtube.comacs.org This suggests that in solution, the tertiary amine of 1-methylpyrrolidin-3-amine can participate in strong hydrogen bonds when protonated. The equilibrium between the protonated monomer and the dimer is influenced by concentration and the surrounding chemical environment. youtube.com

The presence of two amine groups within the same molecule introduces the possibility of intramolecular hydrogen bonding, especially in the free base form or in specific protonation states. The primary amine at C3 can act as a hydrogen bond donor, while the tertiary nitrogen can act as a hydrogen bond acceptor. Upon protonation, which typically occurs first at the more basic tertiary amine, the resulting ammonium cation becomes a strong hydrogen bond donor.

The relative proton affinities of the two nitrogen centers dictate the site of protonation. Generally, aliphatic tertiary amines are slightly more basic than primary amines due to the electron-donating inductive effect of the alkyl groups. Therefore, the N-methyl group is the most likely site of initial protonation. The hydrochloride salt form implies that one of the amine groups exists as an ammonium cation, which significantly influences the molecule's conformation and interactions through hydrogen bonding with solvent molecules or counter-ions. masterorganicchemistry.com

| Interaction Type | Participating Groups | Description | Consequence |

| Protonation | Tertiary (N1) and Primary (C3-NH2) amines | The more basic tertiary amine is preferentially protonated by acid, forming an ammonium salt. | The hydrochloride salt form is stable and water-soluble. |

| Intermolecular H-Bonding | N1-H+ (donor), C3-NH2 (donor), N1 (acceptor), Cl- (acceptor) | The protonated amine and the primary amine can donate hydrogen bonds to solvent or the chloride anion. The tertiary amine lone pair can accept hydrogen bonds. | Governs solubility, crystal packing, and interactions in biological systems. |

| Proton-Bound Dimerization | Two tertiary amine moieties sharing one proton | In solution, two molecules can form a [R3N-H-NR3]+ complex, a strong ionic hydrogen bond. youtube.com | Influences aggregation state and effective pKa in specific environments. |

Derivatization Strategies for Functional Group Elaboration

The primary amine at the C3 position is a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of diverse libraries of compounds for various applications.

The primary amine of 1-methylpyrrolidin-3-amine readily undergoes acylation reactions with activated carboxylic acids or their derivatives to form stable amide bonds. This is one of the most common reactions in medicinal chemistry for linking molecular fragments. nih.gov The reaction typically involves activating the carboxylic acid component with a coupling reagent, which converts the hydroxyl group of the acid into a better leaving group.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. organic-chemistry.org Alternatively, phosphonium (B103445) reagents (e.g., PyBOP) or uronium reagents (e.g., HATU) are highly effective for coupling, especially with challenging substrates. nih.gov

Alkoxycarbonylation is another key transformation, typically resulting in the formation of a carbamate. This reaction can be seen as an acylation with a derivative of carbonic acid. A common method for this is the reaction of the amine with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base. A widely used variant is the protection of the amine with a tert-butoxycarbonyl (Boc) group, which is achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukacs.org This protection is crucial in multi-step syntheses to prevent the primary amine from undergoing undesired reactions. nih.gov

| Reaction | Reagents | Functional Group Formed | Key Features |

| Amide Coupling | Carboxylic Acid + Coupling Reagent (EDC, HATU, etc.) | Amide (-NH-C(O)-R) | Highly versatile, robust bond formation. nih.govorganic-chemistry.org |

| Alkoxycarbonylation | Alkyl Chloroformate or Boc₂O + Base | Carbamate (-NH-C(O)-OR) | Often used for amine protection (e.g., N-Boc). fishersci.co.uk |

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl substituents onto a primary or secondary amine. nih.gov The reaction proceeds by the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. acs.orgnih.gov

1-Methylpyrrolidin-3-amine, with its primary amino group, is an ideal substrate for this reaction. It can be reacted with a diverse range of aldehydes and ketones to yield more complex secondary amines. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are frequently used because they selectively reduce the protonated imine intermediate over the starting carbonyl compound, allowing the reaction to be performed in a single pot. youtube.comnih.gov

This strategy is valuable in complex synthesis. For example, in the synthesis of analogues of the antidepressant Citalopram, a key step involves the reductive amination of a secondary amine with a complex aldehyde intermediate using Na(OAc)₃BH. researchgate.net Similarly, 1-methylpyrrolidin-3-amine could be used as a building block, reacting with an aldehydic or ketonic core of a larger molecule to install the N-methylpyrrolidinyl moiety.

Example Synthetic Step:

Reactants: 1-Methylpyrrolidin-3-amine + Aldehyde/Ketone (R-C(O)-R')

Reagents: NaBH(OAc)₃ (STAB) or NaBH₃CN, often in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE).

Product: A secondary amine where the nitrogen of the original primary amine is now bonded to the carbon of the former carbonyl group (R-CH(R')-NH-pyrrolidine).

The primary amine of 1-methylpyrrolidin-3-amine reacts with simple aldehydes and ketones under neutral or slightly acidic conditions to form imines (also known as Schiff bases). youtube.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com

When reacted with 1,3-diketones , the reaction can proceed further. The initial product is often an enaminone, where the amine has added to one carbonyl group and the resulting product is stabilized by conjugation with the remaining carbonyl. Enaminones are versatile synthetic intermediates themselves. Depending on the reaction conditions and the structure of the diketone, further intramolecular cyclization reactions can occur.

For instance, the reaction of a primary amine with a 1,3-diketone like acetylacetone (B45752) can yield a β-enaminone. These compounds exist in equilibrium with their imine tautomers and are stabilized by an intramolecular hydrogen bond.

| Carbonyl Reactant | Intermediate/Product | Description |

| Aldehyde/Ketone | Imine (Schiff Base) | Reversible condensation forming a C=N double bond. nih.gov |

| 1,3-Diketone | β-Enaminone | Condensation with one carbonyl group, forming a conjugated system. |

| 1,5-Diketone | Pyridine (B92270) derivative | Condensation with ammonia (B1221849) or primary amines can lead to the formation of a pyridine ring through cyclization and subsequent oxidation/aromatization. |

This reactivity allows 1-methylpyrrolidin-3-amine to serve as a key building block for the synthesis of a wide array of more complex molecules and heterocyclic systems.

Applications of N Methylpyrrolidin 3 Amine Hydrochloride As a Key Intermediate in Complex Molecular Synthesis

Role in Heterocyclic Compound Synthesis

The chemical reactivity of 1-Methylpyrrolidin-3-amine (B77690) hydrochloride makes it a valuable precursor in the synthesis of various heterocyclic compounds. The primary amine group can readily participate in condensation reactions, cyclizations, and couplings to form new ring systems. For instance, it can be utilized in the construction of fused heterocyclic systems, such as pyrazolopyridines. The synthesis of pyrazolopyridines often involves the reaction of a substituted aminopyrazole with a dicarbonyl compound or its equivalent. While direct literature examples detailing the use of 1-Methylpyrrolidin-3-amine hydrochloride in this specific synthesis are not prevalent, its structural motif is analogous to other aminopyrrolidine precursors used in the generation of complex heterocyclic frameworks. The general strategy involves the condensation of the amine with a suitable diketone or a related synthon to form the pyridine (B92270) ring fused to a pyrazole core.

Contribution to Pharmaceutical and Agrochemical Precursor Synthesis

This compound is a key intermediate in the preparation of numerous precursors for the pharmaceutical and agrochemical sectors. In the pharmaceutical industry, the pyrrolidine (B122466) moiety is a common feature in many drug candidates due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. For example, derivatives of the pyrrolidine scaffold are found in kinase inhibitors, which are a significant class of anticancer drugs. The discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology highlights the importance of substituted pyrrolidines in developing new therapeutic agents. nih.gov

In the agrochemical field, nitrogen-containing heterocyclic compounds are integral to the design of new pesticides and herbicides. The N-methylpyrrolidine unit can be incorporated into larger molecules to modulate their biological activity and environmental persistence. The fundamental structure of this compound provides a ready-made scaffold that can be chemically modified to produce a wide range of agrochemical candidates.

Building Block in Biologically Active Molecule Construction

The pyrrolidine ring system is a highly valued scaffold in medicinal chemistry for the construction of biologically active molecules. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets such as enzymes and receptors. This compound provides a chiral center and a versatile handle for chemical modification, making it an attractive starting material for the synthesis of novel bioactive compounds. For instance, chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) have been developed, demonstrating the utility of this scaffold in creating potent and selective enzyme inhibitors. nih.gov

Precursor to Advanced Drug Candidates

Carbamate linkages are frequently employed in drug design to connect different molecular fragments or to act as prodrug moieties. The primary amine of this compound can readily react with various chloroformates or other carbonylating agents to form carbamate-bridged compounds. This reaction provides a straightforward method for incorporating the N-methylpyrrolidine scaffold into larger, more complex drug candidates. While specific examples detailing the use of this compound in the synthesis of carbamate-bridged drugs are not extensively documented in readily available literature, the fundamental reactivity of its primary amine makes it an ideal candidate for such synthetic strategies.

RNA polymerase I (Pol I) is a promising target for cancer therapy, as its inhibition can selectively induce apoptosis in cancer cells. The development of small molecule inhibitors of Pol I is an active area of research. While the direct incorporation of this compound into known RNA polymerase inhibitors is not explicitly detailed in the available literature, the pyrrolidine scaffold is a common feature in many kinase inhibitors and other enzyme-targeted drugs. nih.gov The structural characteristics of this compound make it a plausible building block for the synthesis of novel Pol I inhibitors, where the pyrrolidine ring could serve as a key structural element for binding to the enzyme.

The design of ligands that can simultaneously interact with two different receptors, known as dual-target or bitopic ligands, is an emerging strategy in drug discovery, particularly for central nervous system disorders. The pyrrolidine scaffold has been successfully utilized in the development of bitopic ligands targeting dopamine D2 and D3 receptors.

In a study focused on creating eticlopride-based dopamine D2/D3 receptor bitopic ligands, a derivative of 1-Methylpyrrolidin-3-amine, specifically (1-methylpyrrolidin-3-yl)methanamine, was used as a key building block. nih.gov This amine was reacted with a suitable precursor to introduce the N-methylpyrrolidinemethyl group as a secondary pharmacophore (SP) to interact with the secondary binding pocket (SBP) of the receptors. The resulting compounds exhibited varying affinities for D2 and D3 receptors, demonstrating the utility of the N-methylpyrrolidine moiety in modulating receptor binding and selectivity.

Below is a table summarizing the binding affinities (Ki values in nM) of some of the synthesized bitopic ligands containing the (1-methylpyrrolidin-3-yl)methylamino moiety at different positions.

| Compound | Linkage Position | D2R Ki (nM) | D3R Ki (nM) | D2/D3 Selectivity |

| 17a | N-alkylation | 1.8 ± 0.3 | 0.25 ± 0.05 | 7.2 |

This data highlights how the incorporation of the N-methylpyrrolidine group, derived from a close analog of this compound, can lead to potent dual-target receptor ligands. nih.gov

Integration into Natural Product Synthesis (e.g., Tropane (B1204802) Alkaloids)

The synthesis of complex natural products, such as tropane alkaloids, often relies on strategic bond formations and the use of key intermediates that provide the foundational scaffolds of the target molecules. While direct utilization of this compound in documented syntheses of tropane alkaloids is not extensively reported, its core structure, the N-methylpyrrolidine moiety, is the fundamental building block of the tropane ring system. The biosynthesis of tropane alkaloids provides a clear illustration of the importance of this pyrrolidine precursor.

In nature, the biosynthesis of the tropane ring initiates from the amino acid L-ornithine. Through a series of enzymatic transformations, L-ornithine is converted into the N-methyl-Δ¹-pyrrolinium cation. This cation serves as the crucial electrophile that undergoes a Mannich-type reaction with a carbon nucleophile, ultimately leading to the formation of the characteristic bicyclic [3.2.1] tropane skeleton. nih.govnih.govmdpi.com

The key biosynthetic intermediate, the N-methyl-Δ¹-pyrrolinium cation, highlights the central role of the N-methylpyrrolidine unit in the construction of tropane alkaloids. In laboratory syntheses, chemists often devise retrosynthetic analyses that disconnect the target molecule at strategic points, leading back to simpler, often commercially available, starting materials. Given its structure, 1-Methylpyrrolidin-3-amine offers a functionalized N-methylpyrrolidine core that could, in principle, be elaborated into the tropane skeleton. The amine group at the 3-position provides a handle for further chemical modifications, such as the introduction of the remaining atoms required to form the piperidine ring of the tropane nucleus.

While classical total syntheses of tropane alkaloids, such as those of tropinone, have historically employed different starting materials and cyclization strategies, the modular nature of modern organic synthesis allows for the exploration of novel precursors. A hypothetical synthetic approach could involve the conversion of the 3-amino group of 1-methylpyrrolidin-3-amine into a suitable functional group that could participate in an intramolecular cyclization to form the bicyclic tropane core.

Table 1: Key Intermediates in Tropane Alkaloid Biosynthesis

| Intermediate | Precursor | Key Transformation | Role in Pathway |

| L-Ornithine | (Primary Metabolism) | Decarboxylation | Starting amino acid |

| Putrescine | L-Ornithine | Decarboxylation | Diamine intermediate |

| N-Methylputrescine | Putrescine | N-methylation | Precursor to the pyrrolinium cation |

| N-Methyl-Δ¹-pyrrolinium cation | N-Methylputrescine | Oxidative deamination and cyclization | Key electrophile for tropane core formation |

| Tropinone | N-Methyl-Δ¹-pyrrolinium cation and a carbon source | Mannich-type reaction and cyclization | First bicyclic intermediate of the tropane pathway |

Chiral Scaffold in Asymmetric Transformations

The field of asymmetric catalysis heavily relies on the use of chiral molecules to induce enantioselectivity in chemical reactions. Chiral pyrrolidine derivatives, most notably proline and its analogues, have emerged as privileged scaffolds for the design of organocatalysts and ligands for metal-catalyzed transformations. mdpi.com The rigid five-membered ring of the pyrrolidine core provides a well-defined stereochemical environment that can effectively control the facial selectivity of reactions.

While specific applications of this compound as a chiral scaffold in asymmetric transformations are not as widely documented as those of proline-based catalysts, its inherent chirality and the presence of a modifiable amino group make it a promising candidate for the development of novel catalytic systems. The principle behind using such a scaffold lies in its ability to be derivatized into a variety of catalysts that can operate through different activation modes.

For instance, the secondary amine of a chiral pyrrolidine can react with a carbonyl compound to form a chiral enamine or iminium ion, which then undergoes an enantioselective reaction with a nucleophile or electrophile. The stereochemical outcome of the reaction is dictated by the steric and electronic properties of the substituents on the pyrrolidine ring, which create a chiral pocket around the reactive intermediate.

New pyrrolidine-based organocatalysts are continually being developed and have been shown to be effective in a range of asymmetric reactions, including Michael additions. nih.govbeilstein-journals.org These catalysts often feature bulky substituents on the pyrrolidine ring to enhance stereocontrol. Chiral 1-Methylpyrrolidin-3-amine, with its amino group, provides a point of attachment for such bulky groups or for other functional moieties that can participate in catalysis, for example, through hydrogen bonding.

The development of chiral ligands for asymmetric metal catalysis is another area where the N-methylpyrrolidin-3-amine scaffold could be applied. The nitrogen and potentially other donor atoms introduced through modification of the amino group can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a metal-catalyzed reaction, such as a cycloaddition. nih.gov The enantioselective 1,3-dipolar cycloaddition of azomethine ylides with alkenes to produce chiral pyrrolidines is a well-established method that often employs chiral ligands to control the stereochemistry. mdpi.com

Table 2: Examples of Asymmetric Transformations Utilizing Chiral Pyrrolidine Scaffolds

| Reaction Type | Catalyst/Ligand Scaffold | Role of Pyrrolidine | Typical Enantiomeric Excess (ee) |

| Aldol Reaction | Proline and its derivatives | Enamine catalysis | Often >90% |

| Michael Addition | Diarylprolinol silyl ethers | Enamine catalysis | Often >90% |

| Diels-Alder Reaction | Imidazolidinone catalysts (derived from amino acids) | Iminium ion catalysis | Often >90% |

| 1,3-Dipolar Cycloaddition | Chiral phosphoramidite ligands | Ligand for metal catalyst | Up to 99% |

| α-Amination | Proline | Enamine catalysis | High |

Although direct catalytic applications of this compound are still an emerging area of research, the foundational principles of asymmetric catalysis and the proven success of the chiral pyrrolidine motif strongly suggest its potential as a valuable building block for the design of new and effective chiral catalysts and ligands.

Coordination Chemistry and Ligand Design Involving N Methylpyrrolidin 3 Amine Hydrochloride

Investigation of Metal-Ligand Complex Formation with Pyrrolidine (B122466) Derivatives

The formation of metal-ligand complexes is a cornerstone of coordination chemistry, with the nature of the ligand playing a crucial role in the properties of the resulting complex. Pyrrolidine and its derivatives are known to act as ligands, coordinating to metal centers through their nitrogen atoms. The presence of both a tertiary amine within the pyrrolidine ring and a primary amine substituent at the 3-position in 1-methylpyrrolidin-3-amine (B77690) suggests the potential for this molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion. However, no published studies have been found that specifically investigate the reaction of 1-Methylpyrrolidin-3-amine hydrochloride with metal ions to form such complexes.

Structural Elucidation of Coordination Compounds

The determination of the three-dimensional arrangement of atoms in a coordination compound is critical for understanding its chemical and physical properties. Techniques such as X-ray crystallography and various spectroscopic methods are typically employed for this purpose. A search for crystal structures or detailed spectroscopic analysis of metal complexes containing 1-methylpyrrolidin-3-amine as a ligand did not yield any specific findings. While crystal structures of complexes with other pyrrolidine derivatives exist, for instance, with 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate(II) and the analogous manganese(II) complex, these involve a significantly different and more complex ligand system. researchgate.netresearchgate.net

Role in Catalytic Cycles within Metal Complexes

Metal complexes are widely utilized as catalysts in a vast array of chemical transformations. The ligand plays a pivotal role in tuning the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. The potential for 1-methylpyrrolidin-3-amine to form chiral metal complexes, given the stereocenter at the 3-position of the pyrrolidine ring, could make it an interesting candidate for asymmetric catalysis. Nevertheless, the scientific literature is devoid of any reports on the application of this compound-based metal complexes in catalytic cycles.

Catalytic Applications and Organocatalysis Utilizing N Methylpyrrolidin 3 Amine Hydrochloride Derivatives

Derivatives of 1-methylpyrrolidin-3-amine (B77690) hydrochloride are integral to the advancement of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. These compounds and their analogs serve as versatile catalysts in various synthetic methodologies, contributing to the efficient and selective formation of complex molecules. Their applications range from acting as primary organocatalysts to functioning as co-catalysts in sophisticated asymmetric syntheses and forming the cationic component of innovative ionic liquid catalysts.

Computational and Theoretical Studies of N Methylpyrrolidin 3 Amine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in determining the electronic structure and related properties of molecules. These methods can predict molecular geometries, energies, and a variety of spectroscopic parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com This method is particularly well-suited for studying the electronic properties of molecules like pyrrolidinamines. DFT calculations can be employed to determine optimized geometries, electronic energies, and the distribution of electron density within the molecule.

For a substituted pyrrolidinamine like 1-Methylpyrrolidin-3-amine (B77690), DFT could be used to investigate how the methyl and amine groups influence the electronic structure of the five-membered ring. While specific DFT studies on 1-Methylpyrrolidin-3-amine hydrochloride are not readily found in the public literature, calculations on similar organic molecules are common. For instance, DFT calculations at the B3LYP/6-31G* level of theory are widely used to compute the energies of molecular orbitals for a vast range of organic compounds. figshare.cominpressco.com Such studies on this compound would provide valuable information on its reactivity and stability.

High-level ab initio methods, such as the Gaussian-n (G_n_) theories, represent a class of composite computational techniques that aim for very high accuracy in calculating thermochemical data. researchgate.net Methods like G3(MP2)B3 and G3B3 are designed to approximate the results of more computationally expensive calculations through a series of smaller, more manageable steps. These methods are particularly useful for obtaining accurate energies, such as heats of formation and reaction energies, for amine systems.

While a specific application of G3(MP2)B3 or G3B3 theory to this compound is not documented in readily accessible literature, these methods have been successfully applied to a wide range of amine-containing molecules. researchgate.net Such a study would provide benchmark energetic data for the compound, which is crucial for understanding its thermodynamic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and polarizability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Generic Amine calculated with DFT

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the reviewed literature.

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT methods are commonly used to calculate the vibrational frequencies that correspond to infrared (IR) spectra and the nuclear magnetic shielding constants that relate to nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov

Table 2: Representative Predicted Vibrational Frequencies (cm⁻¹) for a Generic Amine Hydrochloride

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3250 |

| C-H Stretch (aliphatic) | 2950 |

| C-N Stretch | 1100 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions.

In the context of this compound, hydrogen bonding plays a crucial role, particularly in the solid state and in solution. The protonated amine group can act as a hydrogen bond donor, interacting with the chloride anion or solvent molecules. MD simulations can be used to study the thermodynamics and kinetics of these hydrogen bonding interactions. nih.govnih.gov

By simulating the system over time, it is possible to determine the average number of hydrogen bonds, their lifetimes, and the energetics associated with their formation and breakage. acs.orgnih.gov This information is vital for understanding the solvation of the compound and its behavior in different environments. While general studies on hydrogen bonding in amine systems exist, specific MD simulations detailing the hydrogen bonding thermodynamics and kinetics of this compound are not found in the current literature. Such a study would provide a dynamic picture of the interactions governing the properties of this compound in the condensed phase.

Proton Affinity Calculations and Basicity Studies

Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. Computational methods, particularly density functional theory (DFT) and high-level ab initio calculations, are highly effective in predicting proton affinities and gas-phase basicities (GB). researchgate.net Methods like B3LYP and composite methods such as G3(MP2)B3 and G3B3 can provide results that are often within 1-2 kcal/mol of experimental values. researchgate.netscispace.com

For 1-Methylpyrrolidin-3-amine, two nitrogen atoms are potential sites of protonation: the tertiary amine in the ring (N-1) and the primary amine at the 3-position (C-3 amine). The relative basicity of these two sites determines the structure of the hydrochloride salt. Generally, the proton affinity of amines increases with alkyl substitution. However, in this molecule, the C-3 amino group is a primary amine, while the N-1 nitrogen is a tertiary amine. Computational studies on various cyclic amines show that both ring size and N-alkylation influence basicity. scispace.com For instance, calculations show that for a given ring size, proton affinity tends to increase with the size of the N-alkyl substituent. scispace.com

| Compound | Calculated Proton Affinity (kcal/mol) - G3MP2 | Calculated Proton Affinity (kcal/mol) - G3 |

|---|---|---|

| N-methylazetidine | 224.2 | 224.5 |

| N-methylpyrrolidine | 227.0 | 227.3 |

| N-methylpiperidine | 228.9 | 229.2 |

Conformational Analysis and Steric Hindrance

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and the spatial arrangement of its atoms. wikipedia.org Conformational analysis, aided by computational modeling, is used to identify the most stable (lowest energy) conformations of the molecule. The five-membered pyrrolidine (B122466) ring is not planar and typically adopts one of two puckered conformations: the envelope (Cₛ symmetry) or the twist (C₂ symmetry).

The substituents on the ring—the methyl group at N-1 and the aminium group (-NH₃⁺) at C-3—introduce steric considerations. Steric hindrance is the effect on reaction rates and molecular conformations caused by the bulk of substituent groups. wikipedia.orgyoutube.com In the case of this compound, the key factors are the relative positions of the methyl and aminium groups, which can be either axial or equatorial-like.

Computational energy calculations can determine the relative stabilities of these conformers.

Trans-isomer: The methyl group and the aminium group are on opposite sides of the ring. This is generally the more stable configuration as it minimizes steric repulsion between these two bulky groups.

Cis-isomer: The methyl and aminium groups are on the same side of the ring, leading to increased steric strain and higher energy.

Within each isomer, the puckering of the pyrrolidine ring and the pseudo-axial or pseudo-equatorial orientation of the substituents further define the conformational landscape. Modern computational approaches can quantify steric effects using parameters like N exposure, which measures the accessibility of the reactive nitrogen atom. osti.gov

| Isomer | Relative Orientation | Expected Relative Stability | Key Steric Interaction |

|---|---|---|---|

| Trans | N1-methyl and C3-aminium on opposite faces | Higher | Minimized repulsion between substituents |

| Cis | N1-methyl and C3-aminium on the same face | Lower | Increased repulsion between substituents |

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods have become indispensable in this field, enabling the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically define the relationship between molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and activity.

For pyrrolidine-based compounds, computational SAR studies have provided critical insights for drug design. Although specific SAR studies on this compound are not prominent, research on analogous structures highlights the methodologies used.

QSAR Models: Studies on pyrrolidine derivatives as α-mannosidase inhibitors have shown that the presence of polar properties on the van der Waals surface is crucial for activity. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. For instance, a CoMSIA model for spiro[pyrrolidin-3,2-oxindoles] as inhibitors of the MDM2-p53 interaction revealed that steric, hydrogen bond donor, and acceptor fields were critical for predicting inhibitory activity. scispace.com

Molecular Docking: Docking simulations are used to predict how a molecule binds to a protein target. For pyrrolidine-2,5-dione derivatives, docking studies supported their selective inhibition of the COX-2 enzyme by showing key interactions with amino acid residues in the enzyme's active site. nih.gov These interactions often involve hydrogen bonds and hydrophobic contacts. nih.gov

These computational approaches allow researchers to understand how modifications to the pyrrolidine scaffold—such as changing the substituent at the N-1 or C-3 position—would likely affect its biological target engagement.

| Computational Method | Application Example for Pyrrolidine Derivatives | Key Findings | Reference |

|---|---|---|---|

| QSAR | α-mannosidase inhibitors | Polarity on the van der Waals surface and hydrophobicity from aromatic rings are important for activity. | nih.gov |

| CoMSIA (3D-QSAR) | MDM2-p53 interaction inhibitors | Steric, hydrogen bond, and acceptor fields are key predictors of compound potency. | scispace.com |

| Molecular Docking | COX-2 inhibitors | Docking confirmed that selective inhibitors form significant interactions with residues in a secondary pocket of the COX-2 enzyme. | nih.gov |

In Silico Design and Screening Methodologies for Pyrrolidine-based Compounds

In silico (computer-based) design and screening are integral to modern drug discovery, allowing for the rapid and cost-effective evaluation of vast numbers of potential drug candidates. nih.gov The pyrrolidine scaffold is a common feature in many bioactive molecules, making it a frequent subject of these computational campaigns. nih.gov

The process typically follows a structured workflow:

Target Identification and Validation: A biological target (e.g., an enzyme or receptor) involved in a disease is chosen.

Virtual Library Generation: Large databases of compounds containing the pyrrolidine core are assembled or generated computationally.

Virtual Screening: This is the core screening step.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking is used to "fit" compounds from the virtual library into the target's binding site. Compounds are scored based on their predicted binding affinity and interaction patterns. nih.govresearchgate.net This method was used to identify potential pyrrolidine-based inhibitors for targets like the InhA enzyme in tuberculosis. nih.govrsc.org

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown but active ligands are, a pharmacophore model can be created. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. The virtual library is then screened to find molecules that match the pharmacophore. researchgate.netrsc.org

Hit Selection and Optimization: The top-scoring compounds ("hits") from the virtual screen are selected for further study.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits. rsc.org This helps to eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

This integrated in silico approach allows researchers to rationally design novel pyrrolidine derivatives with enhanced potency and drug-like properties, as demonstrated in the development of potential anti-inflammatory and anti-diabetic agents. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research of N Methylpyrrolidin 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like N-Methylpyrrolidin-3-amine hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of each atom.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon and hydrogen framework of a molecule. In the hydrochloride salt form, the two nitrogen atoms are protonated, which significantly influences the chemical shifts of nearby protons and carbons compared to the free base.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-Methylpyrrolidin-3-amine hydrochloride, the protons on carbons adjacent to the positively charged nitrogen atoms are deshielded and thus shifted downfield. libretexts.org The N-H protons themselves would appear as broad signals due to chemical exchange and quadrupolar coupling with nitrogen. oregonstate.edu

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Carbons bonded to the electron-withdrawing ammonium (B1175870) groups are deshielded and appear at a lower field (higher ppm value). libretexts.org The chemical shifts provide direct evidence of the carbon skeleton.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for N-Methylpyrrolidin-3-amine hydrochloride, based on typical values for similar amine hydrochlorides and substituted pyrrolidines. researchgate.netchemicalbook.com

Interactive Table: Predicted NMR Chemical Shifts (δ) in D₂O

| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) | Notes |

| N-CH₃ | ~2.9 - 3.2 | ~45 - 48 | Singlet in ¹H-NMR. Shifted downfield due to adjacent N⁺. |

| C2-H₂ | ~3.2 - 3.8 | ~60 - 65 | Complex multiplet. Diastereotopic protons. |

| C3-H | ~3.5 - 4.0 | ~50 - 55 | Multiplet. Attached to the carbon with the -NH₃⁺ group. |

| C4-H₂ | ~2.2 - 2.8 | ~30 - 35 | Complex multiplet. |

| C5-H₂ | ~3.2 - 3.8 | ~55 - 60 | Complex multiplet. Diastereotopic protons. |

| N-H (methyl) | Broad, variable | - | Signal for the proton on the tertiary nitrogen. |

| N-H (amine) | Broad, variable | - | Signal for the protons on the primary ammonium group. |

2D-NMR Techniques (e.g., HETCOR)

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and definitively establish atomic connectivity. Heteronuclear Correlation (HETCOR) spectroscopy, or its more common modern variants like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is particularly powerful.

A HETCOR or HSQC experiment would show direct correlations between protons and the carbons they are attached to. This technique would be used to unambiguously assign each proton signal to its corresponding carbon in the pyrrolidine (B122466) ring and the N-methyl group, confirming the assignments predicted in the table above. For instance, the signal in the ~2.9-3.2 ppm region would show a cross-peak to the carbon signal in the ~45-48 ppm region, confirming their identity as the N-methyl group.

Dynamic NMR Studies for Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can be used to investigate the energetics of these conformational changes.

At room temperature, the interconversion between these conformers is usually fast on the NMR timescale, resulting in an averaged spectrum. By lowering the temperature, this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, separate signals for the axial and equatorial protons of a specific frozen conformation might be observed. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing valuable insight into the molecule's conformational flexibility.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.

For N-Methylpyrrolidin-3-amine, the molecular ion peak (M⁺·) would be observed at an odd m/z value, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms has an odd nominal molecular weight. jove.com The fragmentation of cyclic amines is typically dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.eduacs.org This process leads to the formation of a stable iminium cation.

For N-Methylpyrrolidin-3-amine, the most likely fragmentation pathway involves the loss of an ethyl radical or related fragments following the initial ionization and ring opening. Based on data from the closely related N-methylpyrrolidine, key fragments are expected at m/z 84 (M-H)⁺, m/z 57, and a base peak at m/z 42. chemicalbook.comnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). fda.gov This precision allows for the determination of the exact elemental formula of the parent ion and its fragments, distinguishing it from other molecules that may have the same nominal mass. For example, HRMS could confirm the elemental composition of the parent ion as C₅H₁₃N₂⁺ (for the protonated free base), solidifying its identification.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Formula | Fragmentation Pathway |

| 101 | [M+H]⁺ (free base) | [C₅H₁₃N₂]⁺ | Protonated parent molecule (in ESI) |

| 100 | [M]⁺· (free base) | [C₅H₁₂N₂]⁺· | Molecular ion (in EI) |

| 99 | [M-H]⁺ | [C₅H₁₁N₂]⁺ | Loss of a hydrogen radical |

| 84 | [M-NH₃]⁺· | [C₅H₉N]⁺· | Loss of ammonia (B1221849) from molecular ion |

| 57 | Iminium Ion | [C₃H₇N]⁺ | Alpha-cleavage and ring fragmentation |

| 42 | Iminium Ion | [C₂H₄N]⁺ | Alpha-cleavage, often the base peak in N-methylpyrrolidines |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For N-Methylpyrrolidin-3-amine hydrochloride, both the primary amine and the tertiary amine are protonated, forming ammonium salts. The IR spectrum is dominated by the characteristic absorptions of these groups. spectroscopyonline.com

N⁺-H Stretching: Very broad and strong absorption bands are expected in the region of 3000-2300 cm⁻¹. This broad envelope is characteristic of ammonium salts and is due to the stretching vibrations of the N-H bonds in both the primary (-NH₃⁺) and tertiary (>N⁺H-) ammonium groups. spectroscopyonline.comcdnsciencepub.com

N⁺-H Bending: Asymmetric and symmetric bending (scissoring) vibrations for the -NH₃⁺ group typically appear in the 1620-1560 cm⁻¹ region. cdnsciencepub.comresearchgate.net

C-H Stretching: Absorptions from the C-H bonds of the CH₂, CH₃, and CH groups will be present in the 3000-2850 cm⁻¹ region, often appearing as sharper peaks superimposed on the broad N⁺-H stretch. spectroscopyonline.com

C-N Stretching: The C-N stretching vibrations are typically found in the 1250–1020 cm⁻¹ range for aliphatic amines.

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar bonds of the carbon skeleton.

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for separating N-Methylpyrrolidin-3-amine hydrochloride from impurities, related substances, or complex sample matrices. The selection of a specific technique depends on the analytical goal, whether it is quantification, impurity profiling, or purification.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of non-volatile compounds. However, a significant challenge in the analysis of 1-Methylpyrrolidin-3-amine (B77690) is its lack of a significant ultraviolet (UV) chromophore, which makes direct detection by common UV detectors difficult and often inaccurate. mdpi.com

To overcome this, a pre-column derivatization strategy is frequently employed. This involves reacting the amine with a derivatizing agent that attaches a UV-absorbing molecule to the analyte. A common approach for related primary amines, such as 3-aminopyrrolidine (B1265635) hydrochloride, involves reaction with Di-tert-butyl dicarbonate (B1257347) (Boc anhydride). mdpi.com This reaction forms a Boc-protected derivative that exhibits strong UV absorption, enabling sensitive detection. mdpi.com Analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, making it well-suited for detecting trace-level impurities. lcms.cz

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph (e.g., DIONEX UltiMate 3000) |

| Column | Phenomenex C18 Gimini |